8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
This compound belongs to the homoisoflavonoid class, characterized by a chromen-6-one core fused with a [1,3]dioxolo moiety. Its structure includes a benzo[d][1,3]dioxol-5-ylmethyl group attached to a piperazine ring, which is further linked to the chromenone scaffold via a methylene bridge. The synthesis of such derivatives typically begins with benzo[d][1,3]dioxol-5-ol (sesamol), which undergoes alkylation or condensation reactions to form intermediates like 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. Subsequent modifications, such as aldol condensation or nucleophilic substitutions, introduce diverse substituents at the 8-position . The piperazine moiety in this compound is hypothesized to enhance solubility and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
8-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-23-8-16(17-9-21-22(30-14-29-21)10-19(17)31-23)12-25-5-3-24(4-6-25)11-15-1-2-18-20(7-15)28-13-27-18/h1-2,7-10H,3-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJHGOMXHBMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=CC6=C(C=C45)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticonvulsant and antidepressant activities, suggesting that the compound might interact with targets involved in these neurological processes.
Mode of Action
It’s suggested that similar compounds might influence gaba-ergic neurotransmission in the brain. This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, thereby reducing neuronal excitability.
Biochemical Pathways
The compound may affect the GABAergic pathway, given its potential influence on GABA-ergic neurotransmission. This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression.
Pharmacokinetics
A related compound is described as having high gi absorption and being a p-gp substrate, which could suggest similar properties for this compound. These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The compound’s action results in significant protection against seizures induced by various models, suggesting its potential as an anticonvulsant. Additionally, it shows good antidepressant activity. These effects are likely due to its influence on GABA-ergic neurotransmission.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. It has been suggested that the compound might influence GABA-ergic neurotransmission in the brain. This interaction could be a key factor in its anticonvulsant activity.
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. It has been observed to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats. This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the compound’s effects change over time. It has been observed to provide excellent protection against seizures induced by various models, suggesting a degree of stability and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages. At a dose of 100 mg/kg, the compound demonstrated 50% protection in a pilocarpine-induced model of status epilepticus (SE) in rats
Metabolic Pathways
The compound is involved in various metabolic pathways. It is believed to influence GABA-ergic neurotransmission, which involves several enzymes and cofactors
Biological Activity
The compound 8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic properties and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.43 g/mol. The structure features a chromenone core linked to a piperazine moiety through a benzo[d][1,3]dioxole unit, which may contribute to its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon) | 16.19 ± 1.35 | |
| MCF-7 (Breast) | 17.16 ± 1.54 | |
| PC-3 (Prostate) | Not reported | |
| A549 (Lung) | Not reported |
The compound exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin.
The proposed mechanisms underlying the cytotoxic effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been suggested that the compound interferes with cell cycle progression, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to oxidative stress in cancer cells, further promoting apoptosis.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in vivo demonstrated that it significantly reduced tumor growth in xenograft models of colorectal cancer. The treatment group showed a reduction in tumor volume by approximately 45% compared to control groups.
Case Study 2: Synergistic Effects
Another investigation explored the combination of this compound with other chemotherapeutic agents. Results indicated that co-administration with doxorubicin enhanced overall cytotoxicity, suggesting potential for combination therapy strategies.
Scientific Research Applications
Based on the search results, here is what is known about the compound "8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one":
Basic Information
- PubChem CID: 1775464
- Molecular Formula: C23H22N2O6
- Molecular Weight: 422.4 g/mol
- IUPAC Name: 8-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
- Synonyms: This compound is also known as:
Potential Research Areas
While the provided search results do not specifically detail the applications of "this compound", the presence of benzo[d][1,3]dioxol groups and piperazine moieties in its structure suggests potential applications in various areas of scientific research:
- Pharmaceutical Research: Piperazine derivatives are common building blocks in drug discovery, often found in drugs with diverse activities, including antidepressants, antipsychotics, and antihistamines. The benzo[d][1,3]dioxole moiety is also a frequently encountered structural motif in pharmaceuticals .
- GPCR Profiling: Search result mentions a multi-task model for profiling G protein-coupled receptors (GPCRs). Given the piperazine component, it's conceivable that this compound or its derivatives could be investigated for interactions with GPCRs.
- Neurobiological Research: The search results mention the Tryptophan–Kynurenine metabolic pathway and the roles of Kynurenine (KYN) metabolites in neuroprotection . It is possible that this compound could be investigated for its potential impact on this pathway or its effects on neuroinflammation and neurological disorders.
- Antioxidant/Pro-oxidant Activity: Some search results discuss the dual antioxidant and pro-oxidant properties of Picolinic acid (PA) and KYN pathway metabolites . The compound might be explored for similar activities, which could have implications in diseases related to oxidative stress.
Additional Compounds with Similar Structures
The search results also list related compounds that share structural similarities:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Key Findings:
Structural Variations and Bioactivity: The 8-phenyl derivative () lacks the piperazine moiety but demonstrates potent anti-HIV activity, suggesting the chromenone core alone contributes to target binding. Cytotoxicity in Dihydrochromenones: Derivatives 4a and 4e () show significant activity against breast cancer cells, with IC₅₀ values <15 µM. The benzo[d][1,3]dioxole substituent in 4e enhances selectivity for T47D cells, likely due to improved membrane permeability. Piperazine-Containing Analogs: The target compound’s piperazine group differentiates it from simpler derivatives. Piperazine is known to modulate solubility and receptor interactions, as seen in antipsychotic drugs (e.g., clozapine analogs in ), though its role here remains speculative without direct bioactivity data.
Synthetic Efficiency: The target compound’s synthesis likely parallels methods for 4a and 4e (), where aldol condensation or Mannich reactions introduce substituents.
Physicochemical Properties: Melting Points: The 8-phenyl derivative melts at 190–192°C , while dihydrochromenones (4a, 4e) are typically solids with higher solubility due to reduced planarity. Spectroscopic Data: The target compound’s NMR and MS profiles would resemble those of its analogs, with characteristic peaks for the [1,3]dioxolo group (δ ~6.0–6.9 ppm in ¹H-NMR) and chromenone carbonyl (δ ~160–165 ppm in ¹³C-NMR) .
Piperazine may further enhance blood-brain barrier penetration, a hypothesis supported by its use in neuroactive compounds (e.g., ).
Preparation Methods
Reductive Amination Protocol
A common route involves reductive amination between benzo[d]dioxol-5-carbaldehyde and piperazine:
Reaction Setup :
Conditions :
- Temperature: 25°C (room temperature)
- Duration: 12–16 hours
- Yield: 68–72%
Purification :
- Neutralization with aqueous sodium bicarbonate.
- Extraction with dichloromethane (3 × 50 mL).
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Alternative Alkylation Route
For substrates sensitive to reductive conditions, alkylation with 5-(bromomethyl)benzo[d]dioxole is employed:
Reaction Setup :
Conditions :
Purification :
- Filtration to remove inorganic salts.
- Solvent evaporation under reduced pressure.
Synthesis of Intermediate B: 8-(Chloromethyl)-6H-dioxolo[4,5-g]chromen-6-one
Friedel-Crafts Acylation Approach
The chromenone core is constructed via Friedel-Crafts acylation followed by cyclization:
Step 1 : Acylation of 1,3-benzodioxole-5-carboxylic acid:
- React with acetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) at 0°C.
- Yield: 85% after recrystallization from ethanol.
Step 2 : Cyclization to chromenone:
- Treat the acylated product with concentrated H₂SO₄ at 40°C for 4 hours.
- Neutralize with ice-water to precipitate the chromenone.
Chloromethylation :
Final Coupling Reaction
The two intermediates are coupled via a nucleophilic substitution reaction:
Reaction Setup :
- Intermediate A (1.0 eq) and Intermediate B (1.05 eq) in dry DMF.
- Potassium iodide (0.1 eq) as a catalyst.
- Triethylamine (2.0 eq) to scavenge HCl.
Conditions :
- Temperature: 80°C
- Duration: 12 hours
- Yield: 70–75%
Purification :
- Dilution with water and extraction with ethyl acetate.
- Column chromatography (SiO₂, gradient elution from 5% to 20% methanol in dichloromethane).
Optimization Challenges and Solutions
Steric Hindrance in Coupling
The bulky piperazine and chromenone groups necessitate prolonged reaction times. Microwave-assisted synthesis reduces duration to 2 hours at 100°C, improving yields to 80%.
Byproduct Formation
Over-alkylation at the piperazine nitrogen is mitigated by:
- Using a slight excess of Intermediate B (1.05 eq).
- Maintaining anhydrous conditions to prevent hydrolysis.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Alternative Synthetic Routes
Mitsunobu Reaction for C–O Bond Formation
A Mitsunobu reaction between 8-hydroxy-6H-dioxolo[4,5-g]chromen-6-one and 4-(benzo[d]dioxol-5-ylmethyl)piperazine:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin allows iterative coupling and cleavage:
- Resin loading: 0.8 mmol/g.
- Final cleavage with TFA/water (95:5) yields 60% product.
Scale-Up Considerations
Industrial-scale production faces challenges:
Q & A
Q. What are the standard synthetic routes for 8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, and what critical steps ensure success?
The synthesis typically involves multi-step reactions, starting with the preparation of the dioxolochromen core via condensation of homopropanoic acid derivatives with oxalyl chloride. Subsequent steps include functionalization of the piperazine ring and coupling with the benzo[d][1,3]dioxole moiety. Key reagents include oxalyl chloride for core formation and sodium borohydride for reductive steps. Controlled temperatures (e.g., reflux in DCM) and catalysts (e.g., palladium for coupling reactions) are critical for yield optimization .
Q. Which analytical techniques are essential for structural characterization of this compound?
- 1H/13C NMR : Confirms proton and carbon environments, particularly for distinguishing the dioxolane and chromen moieties.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₁N₂O₆ requires exact mass 437.1354) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Cytotoxicity assays (e.g., MTT against cancer cell lines) to evaluate antiproliferative effects.
- Antioxidant assays (e.g., DPPH radical scavenging) due to the dioxolane group’s redox activity.
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts .
Q. How can solubility and stability profiles be determined under physiological conditions?
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
- Chemical stability : Expose to light, heat, and varying pH; monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of dioxolane rings) .
Advanced Research Questions
Q. How can synthetic yields be improved, particularly for the piperazine coupling step?
- Optimize reaction conditions: Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilicity.
- Employ coupling agents like HATU or EDC for amide bond formation.
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted precursors .
Q. How should contradictions in biological activity data (e.g., variable IC50 values) be resolved?
- Validate assay reproducibility across multiple cell lines or enzymatic batches.
- Investigate off-target interactions using proteomic profiling (e.g., affinity chromatography with compound-functionalized resins).
- Apply statistical tools (e.g., ANOVA) to assess significance of variations .
Q. What computational strategies predict target binding and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases or GPCRs to identify binding poses.
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
Q. What methodologies are effective for studying metabolic stability and metabolite identification?
- In vitro metabolism : Incubate with liver microsomes (human/rodent), quench at intervals, and analyze via LC-MS/MS.
- Metabolite profiling : Use high-resolution MS (Q-TOF) with fragmentation patterns to elucidate structures (e.g., hydroxylated or demethylated derivatives) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Q. What strategies address poor aqueous solubility in preclinical development?
- Nanoparticle formulation : Use PLGA or liposomal carriers to enhance bioavailability.
- Salt formation : Screen counterions (e.g., hydrochloride) to improve solubility.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
